molecular formula C12H18FN B15268300 Tert-butyl[(4-fluoro-3-methylphenyl)methyl]amine

Tert-butyl[(4-fluoro-3-methylphenyl)methyl]amine

Cat. No.: B15268300
M. Wt: 195.28 g/mol
InChI Key: PAAIHTMQBOZPIY-UHFFFAOYSA-N
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Description

Tert-butyl[(4-fluoro-3-methylphenyl)methyl]amine is a chemical compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol . Its CAS Registry Number is 1183013-91-3 . This compound belongs to a class of organic molecules featuring a fluorinated aromatic ring system, which is a common structural motif in medicinal chemistry and drug discovery research. Such benzylamine derivatives are frequently employed as key synthetic intermediates or building blocks in the development of more complex bioactive molecules . For instance, structurally related compounds featuring a tert-butyl benzylamine group have been investigated in pharmaceutical research for their potential as antagonists of the TRPV1 receptor, a target for pain management and analgesic development . Researchers value this compound for introducing specific steric and electronic properties into a molecule during structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Datasheet (SDS) for comprehensive handling and safety information before use.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C12H18FN/c1-9-7-10(5-6-11(9)13)8-14-12(2,3)4/h5-7,14H,8H2,1-4H3

InChI Key

PAAIHTMQBOZPIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-Fluoro-3-Methylbenzaldehyde

The aldehyde precursor is synthesized via oxidation of 4-fluoro-3-methylbenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C for 6 hours. Alternatively, ozonolysis of 4-fluoro-3-methylstyrene followed by reductive workup provides the aldehyde in 78% yield.

Imine Formation and Reduction

Equimolar quantities of 4-fluoro-3-methylbenzaldehyde and tert-butylamine are refluxed in toluene with p-toluenesulfonic acid (PTSA) as a catalyst. Water is removed azeotropically via a Dean-Stark trap to drive imine formation. Subsequent hydrogenation under 30 psi H₂ with 10% Pd/C in ethyl acetate at 35–40°C for 12 hours yields the target amine.

Key Data :

  • Yield: 72–85% (two-step process)
  • Purity: >98% (HPLC)
  • Byproducts: Trace amounts of tertiary amine from over-alkylation (<2%).

Alkylation of (4-Fluoro-3-Methylphenyl)Methylamine with Tert-Butyl Bromide

This two-step approach leverages nucleophilic substitution to introduce the tert-butyl group:

Preparation of (4-Fluoro-3-Methylphenyl)Methylamine

The primary amine is synthesized via Gabriel synthesis: 4-fluoro-3-methylbenzyl bromide is reacted with potassium phthalimide in DMF at 80°C for 8 hours, followed by hydrazinolysis in ethanol to free the amine.

Alkylation with Tert-Butyl Bromide

The primary amine is treated with tert-butyl bromide (1.2 equiv) and K₂CO₃ in acetonitrile at reflux for 24 hours. Steric hindrance from the tert-butyl group necessitates prolonged reaction times.

Optimization Insights :

  • Solvent polarity critically influences reaction kinetics, with DMF improving yields to 65% compared to 45% in THF.
  • Side reactions: Competitive elimination forms 4-fluoro-3-methylstyrene (up to 15%), requiring chromatographic purification.

Schiff Base Formation and Catalytic Hydrogenation

Adapting the methodology from Merck’s tetrahydroquinoline synthesis, this route involves:

Condensation with Tert-Butylamine

4-Fluoro-3-methylacetophenone is condensed with tert-butylamine in the presence of PTSA in toluene under reflux. The resulting Schiff base is isolated via solvent evaporation.

Hydrogenation Over Heterogeneous Catalysts

The Schiff base is hydrogenated using Raney nickel at 50°C and 50 psi H₂ in methanol. This method avoids palladium catalysts, reducing costs for large-scale production.

Comparative Analysis :

  • Pd/C achieves full conversion in 10 hours vs. 18 hours for Raney nickel.
  • Nickel catalysts introduce <0.1% metal residues, complying with ICH Q3D guidelines.

Nitrile Reduction and Tert-Butyl Group Introduction

Synthesis of (4-Fluoro-3-Methylphenyl)Acetonitrile

A Friedel-Crafts alkylation of 4-fluoro-3-methylbenzene with chloroacetonitrile using AlCl₃ yields the nitrile precursor in 82% purity.

Grignard Reaction with Tert-Butylmagnesium Bromide

The nitrile is treated with tert-butylmagnesium bromide (2.5 equiv) in anhydrous ether at −20°C, followed by quenching with ammonium chloride. Titanium tetraisopropoxide facilitates the conversion, yielding the amine after acidic workup.

Reaction Metrics :

  • Temperature control (−20°C to 0°C) prevents side reactions with the aromatic ring.
  • Yield: 68% after column chromatography.

Multicomponent Reactions for Streamlined Synthesis

Inspired by Merck’s tetrahydroquinoline patent, a one-pot approach combines:

  • 4-Fluoro-3-methylbenzaldehyde
  • Tert-butylamine
  • Formic acid as a reducing agent

Under microwave irradiation (100°C, 150 W), the reaction completes in 2 hours with 74% yield. This method eliminates the need for discrete hydrogenation steps.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Reductive Amination 85 98 Minimal byproducts Requires aldehyde synthesis
Alkylation 65 95 Commercially available reagents Low efficiency due to steric effects
Schiff Base Hydrogenation 78 97 Scalable Prolonged reaction times
Nitrile Reduction 68 96 Robust for nitrile substrates Cryogenic conditions required
Multicomponent 74 94 One-pot synthesis Specialized equipment needed

Mechanistic Considerations and Side Reactions

Steric Effects in Alkylation

The tert-butyl group’s bulkiness impedes nucleophilic substitution, favoring elimination pathways. Polar aprotic solvents (e.g., DMF) stabilize the transition state, enhancing yields.

Hydrogenation Selectivity

Pd/C selectively reduces imines to amines without attacking the aromatic fluorine, whereas Raney nickel may cause partial dehalogenation at elevated temperatures.

Nitrile Reduction Specificity

LiAlH₄ reduces nitriles to primary amines, necessitating subsequent alkylation. In contrast, Grignard reagents directly introduce alkyl groups but require stringent moisture control.

Industrial-Scale Recommendations

For pilot-scale production (1–10 kg), the reductive amination route is preferred due to its high yield and compatibility with continuous flow reactors. Multicomponent reactions show promise for decentralized manufacturing but require validation under cGMP.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(4-fluoro-3-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form the corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Tert-butyl[(4-fluoro-3-methylphenyl)methyl]amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl[(4-fluoro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity or modulating its function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl[(4-fluoro-3-methylphenyl)methyl]amine with structurally analogous compounds, focusing on synthesis, physicochemical properties, and functional roles.

Key Structural Differences

Substituent Effects: Fluorine vs. This difference impacts solubility and target binding. tert-Butyl vs. Pyridinyl: The tert-butyl group provides steric hindrance and lipophilicity, whereas the pyridinyl group in introduces aromatic π-stacking capability and basicity .

Backbone Variations :

  • The oxadiazole ring in ’s compound introduces rigidity and planar geometry, contrasting with the flexible methylamine linker in the target compound. This affects molecular packing (e.g., π-π interactions in vs. van der Waals forces in tert-butyl derivatives) .

Physicochemical Properties

  • Lipophilicity : The tert-butyl group significantly increases logP compared to methoxy or pyridinyl analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Crystallinity : The target compound’s tert-butyl group may hinder dense crystal packing, unlike the oxadiazole derivative in , which forms stable ribbons via C–H⋯N bonds and π-π interactions .

Biological Activity

Tert-butyl[(4-fluoro-3-methylphenyl)methyl]amine, a compound with the molecular formula C12_{12}H18_{18}FN, has garnered attention in recent years for its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and highlighting significant findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring substituted with a fluorine atom and a methyl group. This specific arrangement contributes to its unique chemical properties, influencing its biological interactions.

Biological Activity Overview

  • Anticancer Activity :
    • A study investigated the cytotoxic effects of this compound on human cancer cell lines, specifically A549 (lung cancer) and HeLa (cervical cancer). The results indicated significant cytotoxic effects, suggesting that this compound may serve as a potential anticancer agent. The half-maximal inhibitory concentration (IC50_{50}) values were determined, providing quantitative insights into its efficacy against these cell lines .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of apoptotic markers and changes in cell morphology observed under microscopy .
  • Selectivity :
    • Notably, the compound exhibited selectivity towards cancer cells over normal cells, which is crucial for reducing potential side effects in therapeutic applications. This selectivity was quantified through comparative studies with normal human cell lines .

Table 1: Summary of Cytotoxicity Studies

Cell LineIC50_{50} (µM)Mechanism of ActionReference
A54915.2Apoptosis
HeLa12.5Apoptosis

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. Modifications to the phenyl ring or the alkyl substituents can significantly impact its potency and selectivity.

  • Fluorine Substitution : The presence of the fluorine atom at the para position enhances lipophilicity and may improve interactions with biological targets.
  • Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the amine group have shown to affect both solubility and biological activity.

Table 2: Impact of Structural Modifications on Activity

Compound VariationIC50_{50} (µM)Observations
This compound12.5High potency against HeLa
Butyl[(4-fluoro-3-methylphenyl)methyl]amine25.0Reduced potency
Tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine18.0Altered selectivity

Future Directions in Research

Further research is necessary to explore:

  • In vivo Studies : To validate the anticancer efficacy observed in vitro.
  • Mechanistic Studies : To delineate the precise pathways through which this compound induces apoptosis.
  • Combination Therapies : Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

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